molecular formula C21H21NO7 B11043119 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11043119
M. Wt: 399.4 g/mol
InChI Key: ZNPDLIRVLCBILM-ZPHPHTNESA-N
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Description

“3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:

    Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving an amine and a carbonyl compound.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through substitution reactions using appropriate reagents.

    Benzoylation: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Materials science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor activity to produce a biological response.

    Pathways involved: Specific signaling pathways or metabolic pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other pyrrol-2-one derivatives that have similar functional groups.

Uniqueness

    Functional group diversity: The presence of multiple functional groups in a single molecule makes it unique.

    Its diverse functional groups allow for a wide range of applications in different fields.

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO7/c1-28-14-5-3-4-13(10-14)19(25)17-18(22(8-9-23)21(27)20(17)26)12-6-7-15(24)16(11-12)29-2/h3-7,10-11,18,23-25H,8-9H2,1-2H3/b19-17-

InChI Key

ZNPDLIRVLCBILM-ZPHPHTNESA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)/O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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